molecular formula C16H15ClN4O5 B10991126 N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

Cat. No.: B10991126
M. Wt: 378.77 g/mol
InChI Key: BNPAAMOERBLPNZ-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound with the molecular formula C₁₆H₁₅ClN₄O₅ This compound is characterized by the presence of a chlorophenyl group, a pyridazinone ring, and a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multiple steps, starting with the preparation of the pyridazinone ring. The chlorophenyl group is introduced through a substitution reaction, followed by the acetylation of the pyridazinone ring. The final step involves the coupling of the acetylated pyridazinone with glycylglycine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the pyridazinone ring.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyridazinone ring, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine
  • N-[3-({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propyl]-N-methyl-1-butanaminium

Uniqueness

N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN4O5

Molecular Weight

378.77 g/mol

IUPAC Name

2-[[2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H15ClN4O5/c17-11-3-1-10(2-4-11)12-5-6-15(24)21(20-12)9-14(23)18-7-13(22)19-8-16(25)26/h1-6H,7-9H2,(H,18,23)(H,19,22)(H,25,26)

InChI Key

BNPAAMOERBLPNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O)Cl

Origin of Product

United States

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